Welcome to the BenchChem Online Store!
molecular formula C8H10ClNO3S B226024 5-chloro-2-methoxy-N-methylbenzenesulfonamide

5-chloro-2-methoxy-N-methylbenzenesulfonamide

Cat. No. B226024
M. Wt: 235.69 g/mol
InChI Key: UDYSGEGCYAIRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06649611B2

Procedure details

To a solution of 5-Chloro-2-methoxy-benzenesulfonyl chloride (1.0 g, 4.15 mmol) in tetrahydrofuran(8 ml) was bubbled methylamine gas until saturated. The reaction mixture was sealed with a septa and stirred overnight at ambient temperature. The reaction mixture was then concentrated, triterated in dichloromethane and ether, filtered and dried yielding the above titled compound 1.05 g (>100%) white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.[CH3:14][NH2:15]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([S:8]([NH:15][CH3:14])(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed with a septa
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
FILTRATION
Type
FILTRATION
Details
ether, filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)NC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.